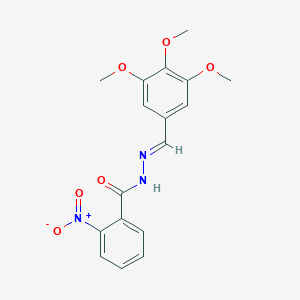

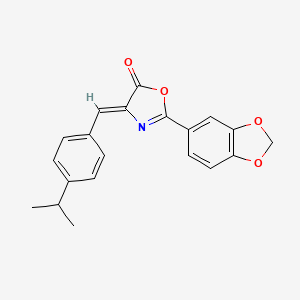

2-nitro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of hydrazone compounds, including variations of the compound , often involves the condensation of benzohydrazides with different benzaldehydes. These processes are characterized by the formation of N'-substituted benzohydrazide derivatives, which have been structurally characterized by methods such as X-ray crystallography (Lei et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through X-ray diffraction, revealing configurations with respect to the C=N double bond and the stabilization of the molecular structures by hydrogen bonds and weak π···π stacking interactions. These structural analyses offer insights into the electronic and geometric arrangement of atoms within the molecules (Han, 2013).

Chemical Reactions and Properties

Research on related compounds highlights their reactivity and chemical transformations. For instance, the N-oxide of N-(4-nitrobenzylidene)-2-cyclopropylaniline, under the action of strong acids, is converted into 2,1-benzoxazinium derivatives. These transformations illustrate the compound's reactivity and potential for forming heterocyclic structures (Trofimova et al., 2003).

Physical Properties Analysis

The crystallization and solid-state properties of these compounds are often studied through single-crystal X-ray diffraction. These studies reveal the compounds' crystal systems, space groups, and unit cell dimensions, providing a detailed view of their solid-state arrangements and stability factors (You-Yue Han, 2013).

Chemical Properties Analysis

Hydrazone compounds derived from benzohydrazides exhibit a range of chemical properties, including antimicrobial activities. The presence of electron-withdrawing groups like Cl and NO2 enhances their antimicrobial potential, indicating the influence of functional groups on the compound's biological activity (Han, 2013).

作用機序

While the exact mechanism of action for “2-nitro-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide” is not specified in the search results, Schiff base compounds have been found to exhibit antibacterial and anticancer activity . They have been used in chemotherapy to treat multi-resistant infections more effectively .

将来の方向性

Schiff base compounds like “2-nitro-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide” have potential in the development of new antimicrobial agents with novel and more efficient mechanisms of action . They could be used to dodge multidrug-resistant issues in the treatment of cancer and multidrug-resistant infections .

特性

IUPAC Name |

2-nitro-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6/c1-24-14-8-11(9-15(25-2)16(14)26-3)10-18-19-17(21)12-6-4-5-7-13(12)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIDURZEVKGMCT-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B5595066.png)

![1-[(2-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5595084.png)

![3-fluoro-N'-{[5-(4-iodophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5595112.png)

![1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B5595117.png)

![4-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]phenol](/img/structure/B5595130.png)

![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5595133.png)

![1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5595160.png)

![6-[(2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5595174.png)

![methyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595178.png)

![2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595179.png)